
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It contains two 3,5-dichlorophenyl groups attached to a cyclohexene ring, with two amide groups at the 1 and 2 positions of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 3,5-dichloroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohexane-1,2-dicarboxamide: Similar structure but with a saturated cyclohexane ring.
N~1~,N~2~-Bis(3,5-dichlorophenyl)benzene-1,2-dicarboxamide: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of a cyclohexene ring with 3,5-dichlorophenyl groups and amide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
90184-58-0 |
|---|---|
Molecular Formula |
C20H16Cl4N2O2 |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
1-N,2-N-bis(3,5-dichlorophenyl)cyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H16Cl4N2O2/c21-11-5-12(22)8-15(7-11)25-19(27)17-3-1-2-4-18(17)20(28)26-16-9-13(23)6-14(24)10-16/h5-10H,1-4H2,(H,25,27)(H,26,28) |
InChI Key |
AFFQGOWAHWQKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


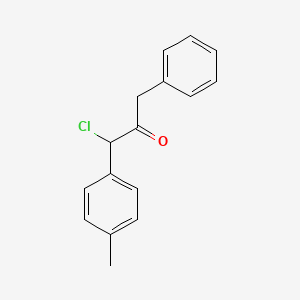

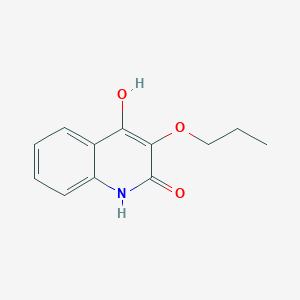
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
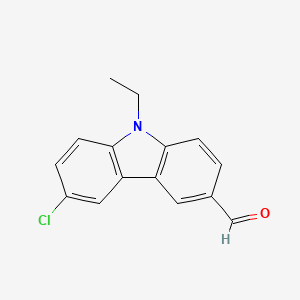
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
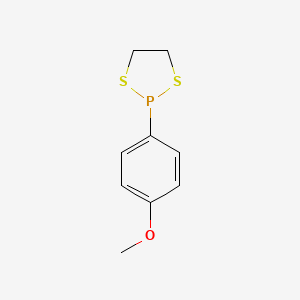
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
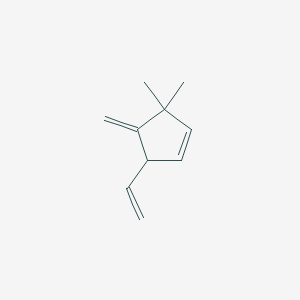
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
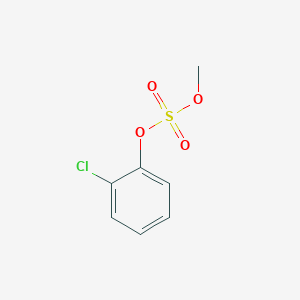
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
